molecular formula C9H10ClNO B181062 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride CAS No. 135311-97-6

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

Cat. No.: B181062
CAS No.: 135311-97-6
M. Wt: 183.63 g/mol
InChI Key: BSDPGHZYFUKMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is primarily used as a pharmaceutical intermediate and research reagent . The compound’s structure includes a dihydroisoquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of isoquinoline derivatives followed by cyclization to form the dihydroisoquinoline core . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Further reduction to more saturated derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized isoquinoline derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar core structure.

    Dihydroisoquinoline: A reduced form of isoquinoline.

    8-Hydroxyisoquinoline: A hydroxylated derivative with different chemical properties.

Uniqueness

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

6,7-dihydro-5H-isoquinolin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDPGHZYFUKMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2)C(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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